molecular formula C14H12N4OS B2691793 4-phenyl-N-[(thiophen-2-yl)methyl]-1H-1,2,3-triazole-5-carboxamide CAS No. 1795300-16-1

4-phenyl-N-[(thiophen-2-yl)methyl]-1H-1,2,3-triazole-5-carboxamide

Cat. No.: B2691793
CAS No.: 1795300-16-1
M. Wt: 284.34
InChI Key: LPYDRHOMHZWJBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-phenyl-N-[(thiophen-2-yl)methyl]-1H-1,2,3-triazole-5-carboxamide is a heterocyclic compound that combines a triazole ring with phenyl and thiophene groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-phenyl-N-[(thiophen-2-yl)methyl]-1H-1,2,3-triazole-5-carboxamide typically involves a multi-step process:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. For this compound, phenylacetylene and an azide derivative are commonly used.

    Introduction of the Thiophene Group: The thiophene moiety can be introduced through a nucleophilic substitution reaction, where a thiophene derivative reacts with a suitable electrophile.

    Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group, typically through the reaction of the triazole derivative with an amine under appropriate conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing catalysts to reduce reaction times and energy consumption.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the carboxamide group, potentially leading to the formation of amines or other reduced derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or organometallic compounds (e.g., Grignard reagents) are employed for substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of the triazole ring can produce triazoline derivatives.

Scientific Research Applications

Chemistry

In chemistry, 4-phenyl-N-[(thiophen-2-yl)methyl]-1H-1,2,3-triazole-5-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and the development of new synthetic methodologies.

Biology

Biologically, this compound has shown promise in various assays for its antimicrobial and anticancer activities. It can inhibit the growth of certain bacterial strains and cancer cell lines, making it a candidate for further drug development.

Medicine

In medicine, the compound’s potential anti-inflammatory and anticancer properties are of particular interest. Research is ongoing to determine its efficacy and safety in preclinical and clinical settings.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced conductivity or stability. Its incorporation into polymers or other materials can lead to innovative applications in electronics and materials science.

Mechanism of Action

The mechanism of action of 4-phenyl-N-[(thiophen-2-yl)methyl]-1H-1,2,3-triazole-5-carboxamide involves its interaction with various molecular targets. For instance, its antimicrobial activity may be due to the inhibition of bacterial enzymes or disruption of cell membranes. Its anticancer effects could be related to the induction of apoptosis or inhibition of cell proliferation pathways.

Comparison with Similar Compounds

Similar Compounds

    4-phenyl-1H-1,2,3-triazole-5-carboxamide: Lacks the thiophene group but shares the triazole and phenyl moieties.

    N-[(thiophen-2-yl)methyl]-1H-1,2,3-triazole-5-carboxamide: Similar structure but without the phenyl group.

    4-phenyl-N-[(thiophen-2-yl)methyl]-1H-1,2,3-triazole-5-carboxylate: Similar structure but with a carboxylate group instead of a carboxamide.

Uniqueness

The uniqueness of 4-phenyl-N-[(thiophen-2-yl)methyl]-1H-1,2,3-triazole-5-carboxamide lies in its combination of the triazole, phenyl, and thiophene groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

5-phenyl-N-(thiophen-2-ylmethyl)triazolidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4OS/c19-14(15-9-11-7-4-8-20-11)13-12(16-18-17-13)10-5-2-1-3-6-10/h1-8,12-13,16-18H,9H2,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUPFXYHVVIPAGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2C(NNN2)C(=O)NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.